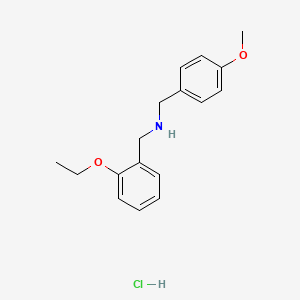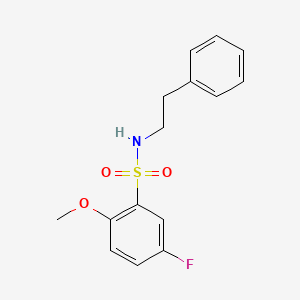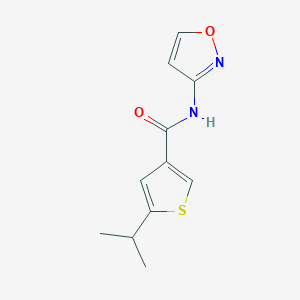![molecular formula C17H17ClF2N4O3 B4619990 1-({1-[(2-chloro-5-methylphenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)-5-(difluoromethyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4619990.png)
1-({1-[(2-chloro-5-methylphenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)-5-(difluoromethyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-ol
説明
Pyrazole derivatives, such as the compound , are of significant interest in various scientific fields due to their diverse chemical and biological activities. These compounds often serve as key intermediates or end products in the synthesis of pharmaceuticals, agrochemicals, and materials science. The synthesis, characterization, and analysis of such molecules have been extensively studied to understand their structural, physical, and chemical properties.
Synthesis Analysis
The synthesis of pyrazole derivatives typically involves the cyclization of hydrazines with 1,3-dicarbonyl compounds or their equivalents. Methods such as regiospecific synthesis have been utilized for creating specific pyrazole derivatives, ensuring precise control over the molecular structure (Isuru R. Kumarasinghe et al., 2009).
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is often confirmed using techniques like X-ray crystallography, which provides detailed information about the molecular geometry and intermolecular interactions. Such analyses reveal the planarity or non-planarity of the molecules and the presence of intramolecular hydrogen bonding, which can significantly influence the compound's chemical reactivity and physical properties (Z. Şahin et al., 2011).
Chemical Reactions and Properties
Pyrazole derivatives participate in various chemical reactions, including nucleophilic substitution, electrophilic addition, and cyclization reactions. These reactions are crucial for the functionalization of the pyrazole core, enabling the introduction of diverse substituents that modify the compound's chemical and physical properties. The specific reactivity patterns of these derivatives depend on the nature of the substituents and the pyrazole core's electronic characteristics.
Physical Properties Analysis
The physical properties of pyrazole derivatives, such as solubility, melting point, and crystallinity, are influenced by the molecular structure and the nature of substituents. For instance, the introduction of halogen atoms or methoxy groups can significantly affect the compound's solubility in organic solvents and water, which is critical for their application in various domains (N. P. Rai et al., 2009).
科学的研究の応用
Synthesis and Structural Characterization
Pyrazole derivatives are of significant interest in chemistry due to their versatile applications, including as intermediates in organic synthesis. For example, pyrazoles with functionalized side chains offer a platform for synthesizing compounds with potential biological activities (Grotjahn et al., 2002). The process involves coupling protected alkynols with acid chlorides to form alkynyl ketones, which are then reacted with hydrazine to create the pyrazole nucleus.
Corrosion Inhibition
Pyrazole derivatives have been investigated for their corrosion inhibition properties, demonstrating effectiveness in protecting metals from corrosion in acidic environments. A study on pyranopyrazole derivatives showed high inhibition efficiency on mild steel in HCl solution, indicating the potential of pyrazole compounds in industrial applications (Yadav et al., 2016).
Ligand Design for Biochemical Studies
Pyrazole derivatives are also utilized in the design of ligands for biochemical studies. The ability to modify the pyrazole ring with various substituents allows for the creation of compounds with specific binding properties, useful in studying biological systems and for developing new therapeutic agents (Harper et al., 1994).
Antitumor Activity
Recent research has focused on pyrazole derivatives as potential antitumor agents. A study synthesized a series of bis-pyrazolyl-thiazoles incorporating the thiophene moiety, which showed promising anti-tumor activities against hepatocellular carcinoma (HepG2) cell lines, highlighting the therapeutic potential of pyrazole-based compounds in cancer treatment (Gomha et al., 2016).
Molecular Docking Studies
Pyrazole derivatives have been the subject of molecular docking studies to predict their binding affinities to various biological targets. Such studies provide insights into the potential efficacy of pyrazole compounds as therapeutic agents by modeling their interactions with target proteins at the molecular level (Viji et al., 2020).
特性
IUPAC Name |
[1-[(2-chloro-5-methylphenoxy)methyl]pyrazol-3-yl]-[5-(difluoromethyl)-5-hydroxy-3-methyl-4H-pyrazol-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClF2N4O3/c1-10-3-4-12(18)14(7-10)27-9-23-6-5-13(22-23)15(25)24-17(26,16(19)20)8-11(2)21-24/h3-7,16,26H,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYDYKCXGWOWXMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(C1)(C(F)F)O)C(=O)C2=NN(C=C2)COC3=C(C=CC(=C3)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClF2N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[1-(1H-benzimidazol-2-yl)ethyl]-2-methylbenzamide](/img/structure/B4619909.png)
![(3aR,7aS)-2-[1-(2-fluorobenzyl)-1H-1,2,4-triazol-3-yl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B4619914.png)

![2-[1-(2,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-5-(2-furyl)-1,3,4-oxadiazole](/img/structure/B4619920.png)

![3-(difluoromethyl)-6-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B4619939.png)
![4-[5-[(4-bromobenzyl)thio]-4-(3,4-dimethylphenyl)-4H-1,2,4-triazol-3-yl]pyridine](/img/structure/B4619945.png)

![N-{[(4-{[(acetylamino)carbonothioyl]amino}phenyl)amino]carbonothioyl}-4-isopropoxybenzamide](/img/structure/B4619960.png)
![2-(3-chlorophenyl)-N-[2-(4-morpholinyl)ethyl]-4-quinolinecarboxamide](/img/structure/B4619976.png)
![N-[4-(N-{[2-(4-tert-butylphenyl)cyclopropyl]carbonyl}ethanehydrazonoyl)phenyl]-4-chlorobenzamide](/img/structure/B4619983.png)
![3-amino-6-(difluoromethyl)-4-methyl-N-(3-nitrophenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4619998.png)
![4-({[(3-chlorophenyl)amino]carbonyl}amino)-N-ethylbenzamide](/img/structure/B4620000.png)
![methyl 3-bromo-5-[3-(difluoromethoxy)phenyl]pyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B4620010.png)